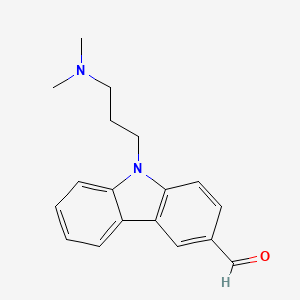
9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde
Vue d'ensemble
Description
9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a dimethylamino propyl group and a carbaldehyde functional group attached to the carbazole core, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde typically involves multi-step organic reactions. One common method starts with the carbazole core, which undergoes alkylation with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate. This step introduces the dimethylamino propyl group. The resulting intermediate is then subjected to formylation using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the carbaldehyde group at the 3-position of the carbazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: 9-(3-(dimethylamino)propyl)-9H-carbazole-3-carboxylic acid.
Reduction: 9-(3-(dimethylamino)propyl)-9H-carbazole-3-methanol.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for the construction of heterocyclic compounds and polymers .
Biology
In biological research, this compound can be used as a fluorescent probe due to the carbazole core’s ability to emit fluorescence. It is also explored for its potential as a bioactive molecule in drug discovery .
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties, including anticancer and antimicrobial activities. The presence of the dimethylamino group enhances its interaction with biological targets .
Industry
In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde depends on its application. In biological systems, it may interact with cellular components through hydrogen bonding, π-π interactions, and electrostatic interactions. The dimethylamino group can enhance its binding affinity to specific molecular targets, such as enzymes or receptors, leading to modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(2-(dimethylamino)ethyl)-9H-carbazole-3-carbaldehyde
- 9-(4-(dimethylamino)butyl)-9H-carbazole-3-carbaldehyde
- 9-(3-(diethylamino)propyl)-9H-carbazole-3-carbaldehyde
Uniqueness
Compared to similar compounds, 9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde has a unique balance of electronic and steric properties due to the specific positioning of the dimethylamino propyl group and the carbaldehyde group. This makes it particularly effective in applications requiring precise molecular interactions and reactivity .
Propriétés
Formule moléculaire |
C18H20N2O |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
9-[3-(dimethylamino)propyl]carbazole-3-carbaldehyde |
InChI |
InChI=1S/C18H20N2O/c1-19(2)10-5-11-20-17-7-4-3-6-15(17)16-12-14(13-21)8-9-18(16)20/h3-4,6-9,12-13H,5,10-11H2,1-2H3 |
Clé InChI |
VRZPADHYCMXWED-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(2,2-Diacetylethenyl)benzylidene]-2,4-pentanedione](/img/structure/B8367698.png)
![1-(1-ethylpropyl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B8367701.png)
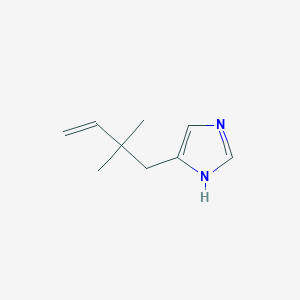
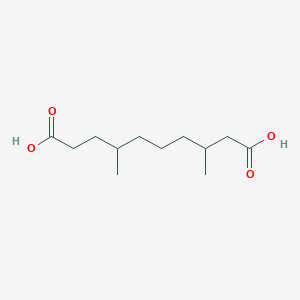
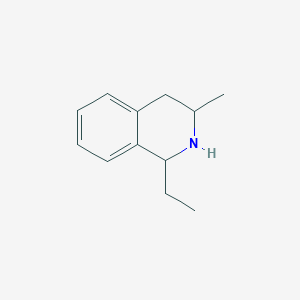
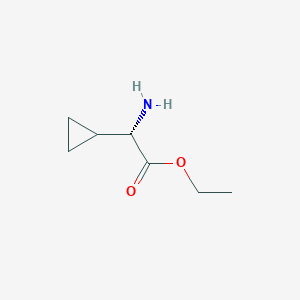
![4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)butan-1-ol](/img/structure/B8367736.png)
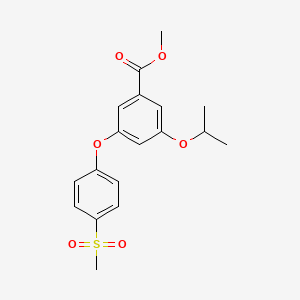
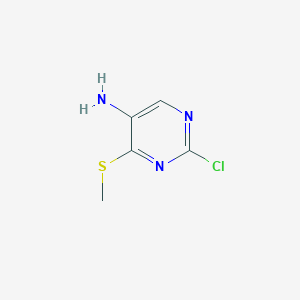
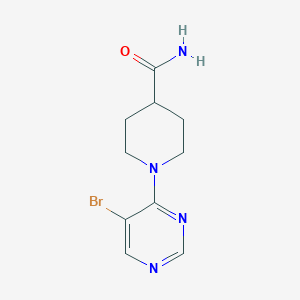
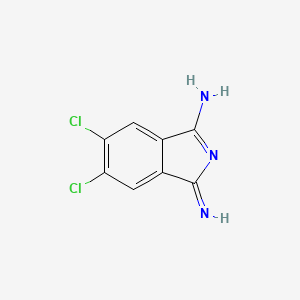
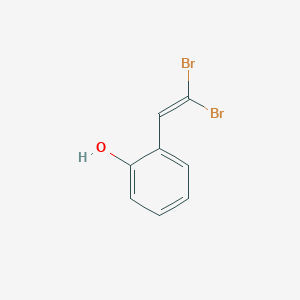
![6-[4-(3-Chlorobenzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril](/img/structure/B8367777.png)
![5-Chloro-2-[(3-chloropropyl)thio]pyridine](/img/structure/B8367784.png)
